N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that features a thiophene ring, a cyclopropane carboxamide group, and a hydroxyphenylmethyl substituent. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxyphenylmethyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12,15,18H,6-7,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWGWJWDVDQFHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.